PI3Kβ Inhibitory Activity: 5-Morpholinosulfonyl vs. 4-Morpholinosulfonyl Regioisomer Comparison
In a series of benzothiazole-sulfonamide hybrids, the 5-(morpholine-4-sulfonyl) substitution pattern (as in CAS 496776-65-9) conferred enhanced PI3Kβ inhibitory potency compared to the 4-(morpholine-4-sulfonyl) regioisomer [1]. The target compound exhibited a PI3Kβ IC50 of 0.45 ± 0.07 µM, while the 4-sulfonyl regioisomer showed an IC50 of 2.8 ± 0.4 µM under identical assay conditions. Docking studies revealed that the 5-sulfonyl orientation allows the morpholine oxygen to form a critical hydrogen bond with the hinge region Val848 residue, a contact that is sterically precluded in the 4-substituted analog.
| Evidence Dimension | PI3Kβ enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 0.45 ± 0.07 µM |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide (regioisomer): IC50 = 2.8 ± 0.4 µM |
| Quantified Difference | 6.2-fold improvement in potency |
| Conditions | PI3Kβ HTRF kinase assay, 10 µM ATP, 1 h incubation, recombinant human PI3Kβ |
Why This Matters
The 6.2-fold potency difference demonstrates that the 5-sulfonyl regioisomer (CAS 496776-65-9) is the structurally validated choice for PI3Kβ-focused projects; procurement of the 4-sulfonyl analog would yield significantly inferior target engagement and potentially misleading SAR conclusions.
- [1] J. Med. Chem. 2016, 59, 12, 5678-5692, 'Design, Synthesis, and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors'. View Source
